molecular formula C13H12N2O2 B12050911 4'-Hydroxybiphenyl-4-carboxamidoxime, AldrichCPR

4'-Hydroxybiphenyl-4-carboxamidoxime, AldrichCPR

Cat. No.: B12050911
M. Wt: 228.25 g/mol
InChI Key: JKIMHGBCEPLGQE-UHFFFAOYSA-N
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Description

4’-Hydroxybiphenyl-4-carboxamidoxime, also known as [1,1’-Biphenyl]-4-carboximidamide, N,4’-dihydroxy, is an organic compound with the molecular formula C13H12N2O2. It is a solid compound that is part of the organic building blocks category. This compound is used in early discovery research and is provided by Sigma-Aldrich under the AldrichCPR collection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxybiphenyl-4-carboxamidoxime typically involves the reaction of 4’-Hydroxybiphenyl-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the amidoxime group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxybiphenyl-4-carboxamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Hydroxybiphenyl-4-carboxamidoxime has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4’-Hydroxybiphenyl-4-carboxamidoxime involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in electrostatic interactions due to the presence of hydroxyl and amidoxime groups. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Hydroxybiphenyl-4-carboxylic acid
  • 4’-Hydroxybiphenyl-4-carboxamidine
  • 4’-Hydroxybiphenyl-4-carboxamide

Uniqueness

4’-Hydroxybiphenyl-4-carboxamidoxime is unique due to the presence of both hydroxyl and amidoxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15)

InChI Key

JKIMHGBCEPLGQE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N

Origin of Product

United States

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